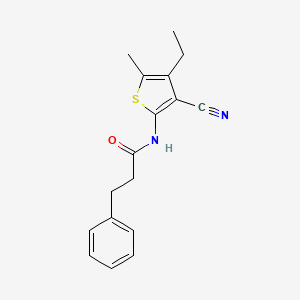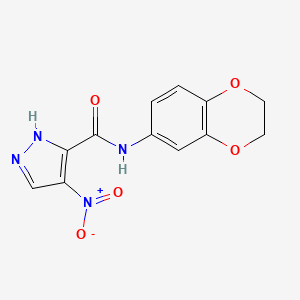![molecular formula C23H21BrN6O2 B10896452 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10896452.png)
2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the benzodiazepine intermediate with acetic hydrazide under reflux conditions.
Pyrazole Derivative Addition: The final step involves the condensation of the hydrazide with the pyrazole derivative, typically under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzodiazepine rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anxiolytic and anticonvulsant agent.
Pharmacology: Research focuses on its interaction with GABA receptors and its effects on the central nervous system.
Biochemistry: It is used to study enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
作用机制
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact molecular pathways involve modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the pyrazole moiety, which may confer additional pharmacological properties not seen in other benzodiazepines. This structural difference could potentially lead to variations in receptor binding affinity and efficacy.
属性
分子式 |
C23H21BrN6O2 |
|---|---|
分子量 |
493.4 g/mol |
IUPAC 名称 |
2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21BrN6O2/c1-15-17(13-29(2)28-15)11-26-27-21(31)14-30-20-9-8-18(24)10-19(20)23(25-12-22(30)32)16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,27,31)/b26-11+ |
InChI 键 |
UAWBKQAHZXGGPP-KBKYJPHKSA-N |
手性 SMILES |
CC1=NN(C=C1/C=N/NC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4)C |
规范 SMILES |
CC1=NN(C=C1C=NNC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10896370.png)
![1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10896372.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10896393.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10896398.png)
![5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896406.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896407.png)
![(2E)-N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B10896409.png)
![[7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B10896410.png)
![3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896414.png)
![(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10896417.png)

![5-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10896437.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-fluorophenyl)-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10896440.png)
